Conantokin G (free acid)

Overview

Description

Conantokin G (free acid) is a 17-amino-acid peptide derived from the venom of the marine cone snail, Conus geographus. It is known for its potent and selective antagonistic action on N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . This peptide has garnered significant interest due to its neuroprotective properties and potential therapeutic applications in various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Conantokin G can be synthesized chemically to match the natural peptide found in Conus geographus venom. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The incorporation of gamma-carboxyglutamic acid (Gla) residues, which are post-translationally modified glutamic acid residues, is a critical step in the synthesis .

Industrial Production Methods: While there is no large-scale industrial production method specifically detailed for Conantokin G, the principles of SPPS can be scaled up for industrial purposes. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Conantokin G primarily undergoes interactions with NMDA receptors rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to inhibit NMDA-evoked currents in neurons .

Common Reagents and Conditions: The synthesis of Conantokin G involves reagents typical for peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA) . The peptide is synthesized under controlled conditions to ensure the correct folding and incorporation of Gla residues .

Major Products Formed: The major product of the synthesis is the Conantokin G peptide itself, which is then purified to achieve high purity suitable for research and potential therapeutic applications .

Scientific Research Applications

Conantokin G has a wide range of scientific research applications:

Mechanism of Action

Conantokin G exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting NMDA-evoked currents . This competitive antagonism prevents excessive calcium influx into neurons, which is a key factor in excitotoxicity and neuronal damage . The peptide’s interaction with the receptor is both concentration-dependent and reversible .

Comparison with Similar Compounds

Conus species. Similar compounds include:

Conantokin T: Derived from Conus tulipa, it also acts as an NMDA receptor antagonist but has a different amino acid sequence and binding profile.

Conantokin R and L: These peptides are derived from other Conus species and exhibit varying degrees of selectivity and potency towards NMDA receptor subunits.

Synthetic Derivatives: Researchers have designed synthetic peptides based on Conantokin G’s structure to enhance its selectivity and potency.

Conantokin G stands out due to its high selectivity for the GluN2B subunit and its potential therapeutic applications in neuroprotection .

Biological Activity

Conantokin G (Con-G) is a 17-amino-acid peptide derived from the venom of the marine cone snail, Conus spp. It is recognized for its potent antagonistic effects on N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit. This article reviews the biological activity of Con-G, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

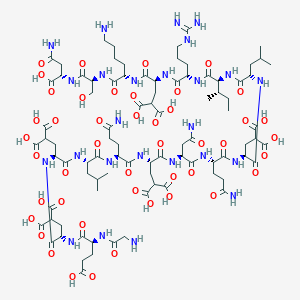

Con-G contains five γ-carboxyglutamic acid (Gla) residues, which are critical for its biological function. These residues facilitate calcium ion binding, contributing to the peptide's structural stability and receptor interaction capabilities. The unique composition and arrangement of amino acids in Con-G enable it to selectively inhibit NMDARs, distinguishing it from other conantokins.

Table 1: Structural Composition of Conantokin G

| Amino Acid Position | Amino Acid | Modification |

|---|---|---|

| 3 | Gla | γ-carboxyglutamic acid |

| 4 | Gla | γ-carboxyglutamic acid |

| 7 | Gla | γ-carboxyglutamic acid |

| 10 | Gla | γ-carboxyglutamic acid |

| 14 | Gla | γ-carboxyglutamic acid |

Con-G acts as a competitive antagonist at NMDARs, specifically targeting the NR2B subunit. Research indicates that Con-G binds to the receptor in a manner that inhibits ion flow through the channel upon NMDA activation. This selectivity for NR2B-containing receptors is significant as it suggests potential therapeutic applications with reduced side effects compared to less selective antagonists.

Key Findings:

- Con-G's inhibition of NMDARs is competitive with respect to glutamate and NMDA .

- The peptide has been shown to have a distinct binding behavior compared to other conantokins like Conantokin-T, which has only one metal binding site .

Therapeutic Potential

The therapeutic implications of Con-G have been explored in various preclinical studies, particularly concerning neuroprotection in conditions such as stroke, neuropathic pain, and epilepsy.

Case Studies:

- Stroke Models : Administration of Con-G in rat models demonstrated a reduction in neurodegeneration and improved neuronal recovery in peri-infarct regions following ischemic stroke .

- Neuropathic Pain : In studies involving neuropathic pain models, Con-G exhibited significant analgesic effects, suggesting its potential as a treatment for chronic pain conditions .

- Epilepsy : Research has indicated that Con-G may reduce seizure activity and protect against neuronal apoptosis during seizures .

Comparative Analysis with Other Conantokins

While other conantokins such as Con-T have shown promise, their broader receptor inhibition profiles may lead to increased side effects. In contrast, Con-G's selective action on NR2B receptors allows for targeted therapeutic strategies.

Table 2: Comparison of Biological Activities

| Peptide | Selectivity | Therapeutic Applications |

|---|---|---|

| Conantokin G | NR2B-selective | Stroke, neuropathic pain, epilepsy |

| Conantokin T | Non-selective | General NMDA antagonism |

Properties

IUPAC Name |

2-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H137N25O45/c1-7-34(6)61(76(136)102-41(12-10-20-97-88(95)96)62(122)105-47(23-35(77(137)138)78(139)140)68(128)99-40(11-8-9-19-89)63(123)112-54(31-114)75(135)111-53(87(157)158)29-58(94)118)113-74(134)46(22-33(4)5)104-69(129)48(24-36(79(141)142)80(143)144)107-66(126)44(14-17-56(92)116)101-73(133)52(28-57(93)117)110-72(132)50(26-38(83(149)150)84(151)152)108-65(125)43(13-16-55(91)115)100-67(127)45(21-32(2)3)103-70(130)51(27-39(85(153)154)86(155)156)109-71(131)49(25-37(81(145)146)82(147)148)106-64(124)42(15-18-60(120)121)98-59(119)30-90/h32-54,61,114H,7-31,89-90H2,1-6H3,(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,98,119)(H,99,128)(H,100,127)(H,101,133)(H,102,136)(H,103,130)(H,104,129)(H,105,122)(H,106,124)(H,107,126)(H,108,125)(H,109,131)(H,110,132)(H,111,135)(H,112,123)(H,113,134)(H,120,121)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,95,96,97)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBJAZBKZZICDG-QGXIKSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H137N25O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2265.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-78-1 | |

| Record name | 133628-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.